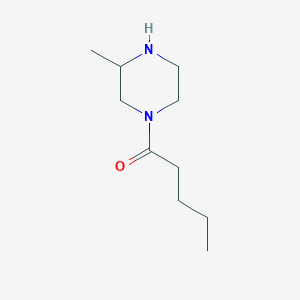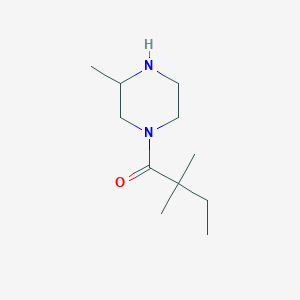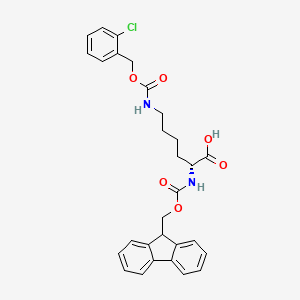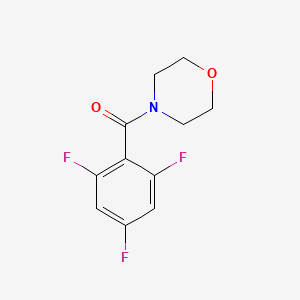
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, along with a tertiary butyl group
Synthetic Routes and Reaction Conditions:
-
Grignard Reaction: One common method for synthesizing this compound involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-bromo-2-fluorobromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with acetone to yield the desired product.
Reaction Conditions: Anhydrous ether, magnesium, acetone, and controlled temperature (0-5°C).
-
Friedel-Crafts Alkylation: Another method involves Friedel-Crafts alkylation of 4-bromo-2-fluorobenzene with tert-butyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: Aluminum chloride, tert-butyl alcohol, and anhydrous conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and high yield. The process is optimized to ensure purity and minimize by-products.
Types of Reactions:
-
Oxidation: The secondary alcohol group in this compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Common Reagents: Chromium trioxide, pyridinium chlorochromate.
Major Products: 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-2-one.
-
Reduction: The compound can undergo reduction reactions to form the corresponding alkane. This can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents: Lithium aluminum hydride.
Major Products: 1-(4-Bromo-2-fluorophenyl)-2-methylpropane.
-
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents: Amines, thiols.
Major Products: Substituted derivatives of this compound.
Applications De Recherche Scientifique
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-2-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-2-ol can be compared with other similar compounds such as:
1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
1-(4-Bromo-2-chlorophenyl)-2-methylpropan-2-ol: Contains both bromine and chlorine atoms, potentially leading to unique chemical properties.
1-(4-Bromo-2-fluorophenyl)-2-ethylpropan-2-ol: Variation in the alkyl group, which can affect the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Propriétés
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,13)6-7-3-4-8(11)5-9(7)12/h3-5,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHONZSPNQHZZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=C(C=C(C=C1)Br)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B6334542.png)











